Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate
Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a methyl group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate typically involves the following steps:
Formation of the Nicotinic Acid Derivative: The starting material, 6-methylnicotinic acid, is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-methylnicotinate.
Protection of the Amino Group: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance the efficiency and yield of the synthesis process. These systems allow for precise control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Mild reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used for Boc deprotection.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield the deprotected amine derivative .
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing the compound to interact with enzymes or receptors. The nicotinic acid core may also play a role in modulating biological activity by binding to specific targets such as nicotinic acid receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methylnicotinate: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
5-Amino-6-methylnicotinic acid: Contains a free amino group, which may lead to different reactivity and biological activity.
Ethyl 5-amino-6-methylnicotinate: Similar structure but without the Boc protection, leading to different chemical properties.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-6-methylnicotinate is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
ethyl 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-6-19-12(17)10-7-11(9(2)15-8-10)16-13(18)20-14(3,4)5/h7-8H,6H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRWEQOGCCJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.